N-mesityl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-mesityl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: is a synthetic organic compound belonging to the class of naphthyridines. This compound is characterized by its complex structure, which includes a naphthyridine core, a mesityl group, and a carboxamide functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest .
1,8-Naphthyridines have been found to have a wide range of biological activities. For example, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.
Introduction of the Mesityl Group: The mesityl group (2,4,6-trimethylphenyl) can be introduced via a Friedel-Crafts alkylation reaction using mesitylene and a suitable catalyst like aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the naphthyridine derivative with an appropriate amine, such as methylamine, under conditions that facilitate amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mesityl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the naphthyridine core, potentially converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated mesityl derivatives or naphthyridine ketones.
Reduction: Alcohol derivatives of the naphthyridine core.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-mesityl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, which can be exploited in the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to determine its efficacy and safety in various disease models.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine Derivatives: Compounds like 1,8-naphthyridine-3-carboxamide share a similar core structure but differ in their substituents.
Mesityl Substituted Compounds: Compounds with mesityl groups, such as mesityl oxide, have similar steric and electronic properties.
Uniqueness
N-mesityl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the combination of its naphthyridine core, mesityl group, and carboxamide functionality. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and application in various fields.
Properties
IUPAC Name |
1-methyl-2-oxo-N-(2,4,6-trimethylphenyl)-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-8-12(2)16(13(3)9-11)21-18(23)15-10-14-6-5-7-20-17(14)22(4)19(15)24/h5-10H,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKLWHBCRKQVNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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